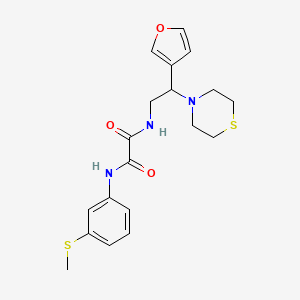

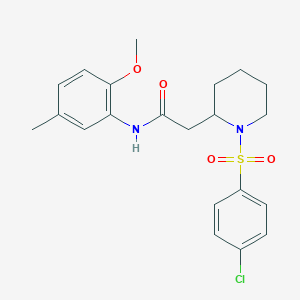

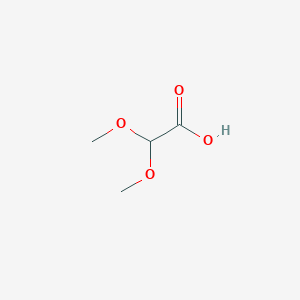

![molecular formula C23H13ClF3NO3 B2429049 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid CAS No. 400079-74-5](/img/structure/B2429049.png)

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic acid, also known as 2-CQA, is a synthetic compound that has been widely used in the research of various biochemical and physiological processes. It has been used to study the effects of various drugs on the body and to investigate the mechanisms of action of drugs. 2-CQA has also been used in laboratory experiments to study the biochemical and physiological effects of drugs on the body.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The compound 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid and its derivatives are involved in various chemical synthesis and reactions. For instance, ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate, a related compound, is utilized in the synthesis of new fused pyrazine ring systems and other heterocyclic systems (Bakhite et al., 1995).

Photophysical and Photoelectrical Properties

- Studies have been conducted to explore the structural, optical, and photoelectrical properties of quinoline derivatives, including thin films of these compounds. These studies are crucial for understanding their potential applications in fields such as optoelectronics and photovoltaics (Zeyada et al., 2016).

Biological Activities

- Quinoline derivatives have been investigated for their potential biological activities. For instance, a study on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid revealed significant in vitro antioxidant and antibacterial activities, highlighting the potential medicinal applications of these compounds (Shankerrao et al., 2013).

Application in Kinase Inhibition

- Novel quinoline derivatives have been designed and synthesized for their in vitro activities against specific kinases and cancer cell lines. These studies are part of ongoing research to develop new antitumor agents and understand their mechanism of action (Li et al., 2013).

Chemical Conversion and Catalysis

- The compound and its related derivatives have been used in chemical conversion processes. For example, phenoxy acetophenones, related to quinoline derivatives, have been employed as lignin models for chemical conversion in the synthesis of 3-oxo quinoline derivatives (Zhang et al., 2023).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13ClF3NO3/c24-15-10-8-13(9-11-15)20-21(31-16-5-3-4-14(12-16)23(25,26)27)19(22(29)30)17-6-1-2-7-18(17)28-20/h1-12H,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNLZEGZGDIXDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)

![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)

![2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2428989.png)